3-Fluorobenzo[b]thiophene
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Overview
Description
3-Fluorobenzo[b]thiophene is a fluorinated derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused with a benzene ring.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One method involves the direct fluorination of benzothiophene using molecular fluorine (F₂).
Lithiation and Subsequent Fluorination: Another approach involves the lithiation of benzothiophene followed by treatment with fluorinating agents such as perchloryl fluoride or N-fluorodibenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the lithiation-fluorination route due to its higher selectivity and efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Major Products:
Scientific Research Applications
3-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluorobenzo[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
- 2-Fluorobenzo[b]thiophene
- 4-Fluorobenzo[b]thiophene
- 3-Chlorobenzo[b]thiophene
Comparison: 3-Fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different electronic properties, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C8H5FS |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H5FS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
FFHRKUDPEYUQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)F |
Origin of Product |
United States |
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